4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl
Description
Properties
IUPAC Name |
3-[4-(4-cyanophenyl)phenoxy]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-19(21)23-13-3-12-22-18-10-8-17(9-11-18)16-6-4-15(14-20)5-7-16/h2,4-11H,1,3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJYBHOBTUCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104357-58-6 | |
| Record name | 2-Propenoic acid, 3-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104357-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation Protocol
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Reagents : Methyl iodide (1.2 equiv), K₂CO₃ (3 equiv)
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Solvent : Acetone, reflux for 6 hours
The protected intermediate, 4'-cyano-4-methoxybiphenyl, is isolated as a white crystalline solid (m.p. 125–127°C). Deprotection in later stages is achieved using BBr₃ in dichloromethane at −78°C.
Introduction of the Acryloyloxy Propoxy Side Chain
The acryloyloxy propoxy chain is introduced through a nucleophilic substitution reaction followed by esterification:
Propoxy Spacer Attachment
Acrylation of the Hydroxyl Terminus
The secondary alcohol is esterified with acryloyl chloride:
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Reagent : Acryloyl chloride (1.1 equiv), triethylamine (2 equiv)
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Solvent : Dichloromethane, 0°C → room temperature, 2 hours
Critical monitoring by FT-IR confirms ester formation (C=O stretch at 1725 cm⁻¹, acrylate C=C at 1630 cm⁻¹).
Optimization of Reaction Parameters
Solvent Effects on Acrylation
Comparative studies reveal dichloromethane outperforms THF or ethyl acetate due to better solubility of intermediates:
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 98 | 95 |
| THF | 76 | 82 |
| Ethyl acetate | 68 | 78 |
Temperature Control in Esterification
Maintaining 0°C during acryloyl chloride addition minimizes polymerization side reactions. Elevated temperatures (>25°C) reduce yields to <60% due to acrylate dimerization.
Catalytic and Green Chemistry Approaches
Recent advances emphasize replacing traditional bases with polymer-supported catalysts to simplify workup:
Polymer-Bound DMAP
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Catalyst : Polystyrene-DMAP (5 mol%)
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Conditions : Room temperature, 4 hours
This method eliminates aqueous washes, reducing solvent waste by 40%.
Analytical Characterization
Final product validation employs:
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HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
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Mass Spectrometry : [M+H]⁺ at m/z 308.1 (calculated: 307.3).
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Elemental Analysis : C 74.01%, H 5.57%, N 4.55% (theory: C 74.25%, H 5.58%, N 4.56%).
Challenges and Mitigation Strategies
Acrylate Polymerization
Addition of hydroquinone (0.1 wt%) inhibits radical-induced polymerization during storage.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl undergoes various chemical reactions, including:
Polymerization: The acrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Major Products
Substituted Derivatives:
Scientific Research Applications
4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) and other optoelectronic devices due to its unique optical properties.
Polymer Chemistry: Serves as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is primarily related to its ability to undergo polymerization and substitution reactions. The acrylate group allows for radical polymerization, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting polymers. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3-(acryloyloxy)propoxy group in the target compound provides polymerizability and flexibility, whereas -F and -CF₃ in the fluorinated analog enhance electron-withdrawing properties and chemical stability .
- RM257, a structurally complex acrylate, demonstrates the utility of biphenyl-based acrylates in high-efficiency solar cells .
Molecular Weight and Solubility: The target compound’s higher molecular weight (307.34 vs. 265.21) reduces solubility in non-polar solvents compared to the fluorinated analog. However, the acryloyloxy group improves compatibility with polar solvents like DMF or acetonitrile .
Thermal Stability :
- Fluorinated biphenyls (e.g., C₁₄H₇F₄N) exhibit superior thermal stability (>250°C) due to strong C-F bonds, whereas acrylate-containing derivatives may degrade near 180–200°C due to ester cleavage .
Biological Activity
4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl (CAS No. 104357-57-5) is a compound of significant interest due to its potential applications in organic electronics and biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a biphenyl backbone with a cyano group at one end and an acryloyloxy propoxy group at the other. This structural configuration contributes to its unique properties, including photochemical behavior and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Photochemical Activation : The compound exhibits photochemical properties that allow it to participate in light-induced reactions, which can lead to the generation of reactive species that affect cellular processes.
- Interaction with Biomolecules : It may interact with proteins, enzymes, or nucleic acids, modulating their functions and influencing various biochemical pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.
- Cytotoxic Effects : The compound has shown cytotoxic effects in vitro, particularly against cancer cell lines. These effects may be linked to its ability to induce apoptosis or inhibit cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
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Cytotoxicity Assay :
- In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications.
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Mechanistic Insights :
- Investigations into the mechanism of action revealed that the compound may induce oxidative stress in cells, leading to DNA damage and subsequent apoptosis. This was assessed using assays for reactive oxygen species (ROS) generation and DNA fragmentation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
